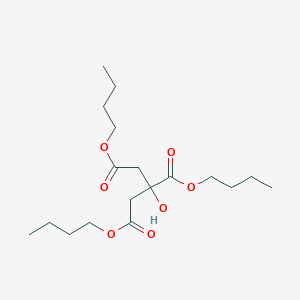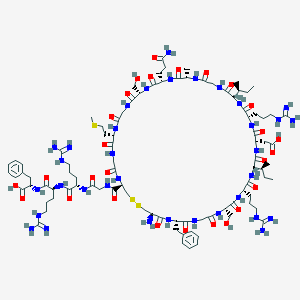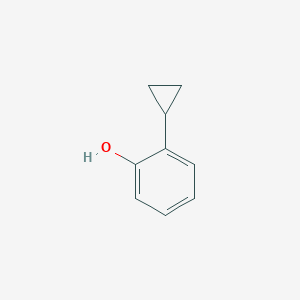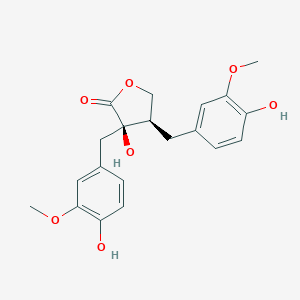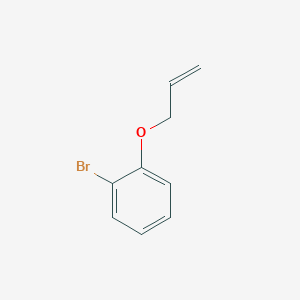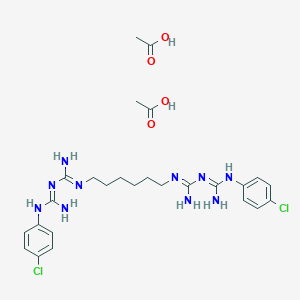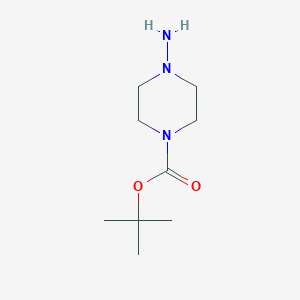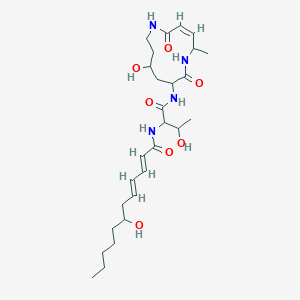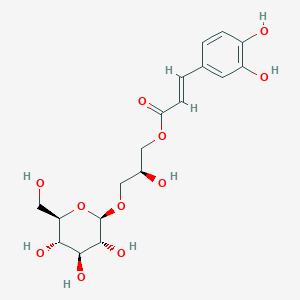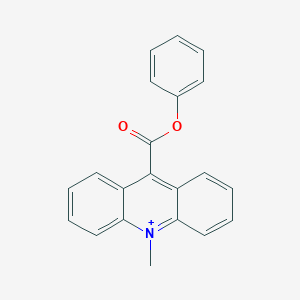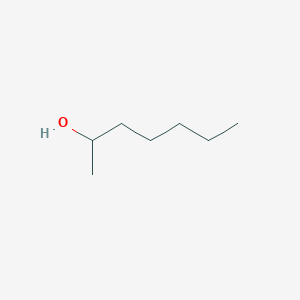
2-(3-Pyrrol-1-ylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyrrol-1-ylphenyl)acetonitrile, also known as PPA, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. PPA is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Pyrrol-1-ylphenyl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its ability to inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, modulate the immune system, and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that it is a synthetic molecule, which means that it can be produced in large quantities and is relatively inexpensive. However, one limitation of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(3-Pyrrol-1-ylphenyl)acetonitrile. One area of investigation could be to further explore its potential as a cancer treatment, either alone or in combination with other therapies. Another area of research could be to investigate its effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
2-(3-Pyrrol-1-ylphenyl)acetonitrile can be synthesized through a variety of methods, including the reaction of 3-bromoaniline with acetonitrile in the presence of a palladium catalyst. Other methods of synthesis include the use of other halogenated anilines and the use of different catalysts.
Aplicaciones Científicas De Investigación
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to modulate the immune system.
Propiedades
Número CAS |
112575-86-7 |
|---|---|
Nombre del producto |
2-(3-Pyrrol-1-ylphenyl)acetonitrile |
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(3-pyrrol-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-11-4-3-5-12(10-11)14-8-1-2-9-14/h1-5,8-10H,6H2 |
Clave InChI |
NEIWYKAHCCBBEW-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
SMILES canónico |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



